molecular formula C13H16O3 B1403264 Ethyl 4-butyrylbenzoate CAS No. 1383800-57-4

Ethyl 4-butyrylbenzoate

Cat. No. B1403264
CAS RN: 1383800-57-4
M. Wt: 220.26 g/mol
InChI Key: MEAYWIWQERYKEC-UHFFFAOYSA-N
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Description

Ethyl 4-butyrylbenzoate is a chemical compound with the molecular formula C13H18O2 . It is used in scientific research and has diverse applications due to its unique properties. This compound finds utility in various fields, including pharmaceuticals and organic synthesis.


Synthesis Analysis

The synthesis of Ethyl 4-butyrylbenzoate has been reported in several studies . The general method for synthesis involves three steps: alkylation, esterification, and alkylation . The synthesis process is selected based on high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-butyrylbenzoate has been analyzed in several studies . The compound has a molecular weight of 206.2808 . The structure of the compound is determined using various spectroscopic techniques and quantum chemical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-butyrylbenzoate have been analyzed in several studies . The compound has a molecular weight of 206.28 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, etc. have been computed .

Scientific Research Applications

Local Anesthetics Development

Ethyl 4-butyrylbenzoate: has been explored for its potential use in the design of new local anesthetics. Researchers have synthesized various benzoate compounds, including derivatives of Ethyl 4-butyrylbenzoate, to create drugs that can reversibly block nerve impulses, leading to temporary loss of sensation for minor surgical operations .

Synthesis of Chiral Building Blocks

In the field of pharmaceuticals, Ethyl 4-butyrylbenzoate plays a role in the synthesis of chiral building blocks. These are crucial for developing active pharmaceutical ingredients (APIs) with high enantiomeric purity, which is essential for the effectiveness and safety of medications .

Organic Synthesis

Ethyl 4-butyrylbenzoate is utilized in organic synthesis processes. It serves as a precursor or an intermediate in the synthesis of various organic compounds. Its role in the esterification and alkylation reactions is significant for constructing complex organic molecules .

Chemical Engineering Processes

In chemical engineering, Ethyl 4-butyrylbenzoate is involved in process optimization studies. For instance, it’s used in the optimal synthesis of esters through integrated batch reactive distillation columns, which is a part of process intensification strategies .

Materials Science

The compound finds applications in materials science, particularly in the development of liquid crystalline compounds and non-linear optical materials. Its structural properties are manipulated to create materials with desired physical characteristics .

Environmental Science

Ethyl 4-butyrylbenzoate’s derivatives are studied for their environmental impact, particularly in water treatment processes. The compound’s degradation pathways and its interactions with other substances in the environment are of interest to researchers looking to mitigate pollution .

Safety and Hazards

Ethyl 4-butyrylbenzoate is classified as a combustible liquid and is toxic to aquatic life . It may cause skin, eye, and respiratory tract irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Future directions for the study of Ethyl 4-butyrylbenzoate could involve improving the microbial phenotype by adopting methods like adaptive evolution to improve the production of isobutanol by reducing the product toxicity . Another approach is the integrated removal of .

Mechanism of Action

Target of Action

Ethyl 4-butyrylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and movement.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that the compound may influence the propagation of action potentials along nerve fibers, thereby affecting the transmission of nerve impulses.

Pharmacokinetics

The compound’s molecular weight is 22026 , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of Ethyl 4-butyrylbenzoate’s action is the induction of local anesthesia . By blocking nerve impulses, the compound causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures requiring local surgery or treatment .

properties

IUPAC Name

ethyl 4-butanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAYWIWQERYKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of the crude alcohol (1.0 g, 4.5 mmol) in dichloromethane (16.7 mL), dimethylsulfoxide (4.79 mL) and triethylamine (2.28 g, 22.5 mmol) was cooled to 0° C. Sulfur trioxide pyridine complex (2.15 g, 13.5 mmol) was added in portions and the mixture stirred at 0° C. for 1 hour. The reaction was then allowed to warm to room temperature and stir for 2 hours. The reaction was quenched with brine and diluted with dichloromethane. The layers were separated and the aqueous was extracted again with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-30% ethyl acetate in heptane) gave ethyl 4-butyrylbenzoate. 1H NMR (400 MHz, CDCl3, δ): 8.05-8.17 (m, 2H), 8.04-7.92 (m, 2H), 4.40 (q, J=7.15 Hz, 2H), 2.96 (t, J=7.22 Hz, 2H), 1.86-1.69 (m, 2H), 1.40 (t, J=7.12 Hz, 3H), 1.00 (t, J=7.22 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
4.79 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At −40° C., isopropylmagnesium chloride lithium chloride (15.3 mL, 1.3M in THF, 19.9 mmol) was added dropwise to a solution of ethyl 4-iodobenzoate (5.00 g, 18.11 mmol) in tetrahydrofuran (30 mL). The solution was stirred at −40° C. for 40 minutes. Butyraldehyde (1830 mg, 25.4 mmol) was added. The reaction was allowed to warm to room temperature over 3 hours. The reaction was quenched with 1N HCl and extracted with ethyl acetate three times. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The crude residue (1.0 g, 4.5 mmol) was combined with dichloromethane (16.7 mL), dimethylsulfoxide (4.79 mL), and triethylamine (2.28 g, 22.5 mmol) and cooled to 0° C. Sulfur trioxide pyridine complex (2.15 g, 13.5 mmol) was added in portions and the mixture was stirred at 0° C. for 1 hour. The reaction was allowed to gradually warm to room temperature and stir over 2 hours. The reaction was quenched with brine and diluted with dichloromethane. The layers were separated and the aqueous layer was extracted again with dichloromethane (20 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-30% ethyl acetate in heptane) gave ethyl 4-butyrylbenzoate. 1H NMR (400 MHz, CDCl3, δ): 8.05-8.17 (m, 2H), 7.92-8.04 (m, 2H), 4.40 (q, J=7.15 Hz, 2H), 2.96 (t, J=7.22 Hz, 2H), 1.69-1.86 (m, 2H), 1.40 (t, J=7.12 Hz, 3H), 1.00 (t, J=7.22 Hz, 3H).
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1830 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.28 g
Type
reactant
Reaction Step Four
Quantity
4.79 mL
Type
solvent
Reaction Step Five
Quantity
16.7 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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